6-Deoxy-6-fluoro-D-galactose

Description

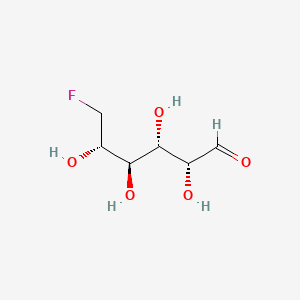

Structure

2D Structure

3D Structure

Properties

CAS No. |

4536-07-6 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-6-fluoro-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 |

InChI Key |

LFIUMOHGAWHPEA-DPYQTVNSSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)F |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)F |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)F |

Synonyms |

6-(18F)FFuc 6-(18F)fluoro-L-fucose 6-deoxy-6-fluoro-D-galactose 6-deoxy-6-fluorogalactose 6-deoxy-6-fluorogalactose, (L)-isome |

Origin of Product |

United States |

Synthetic Methodologies for 6 Deoxy 6 Fluoro D Galactose and Its Derivatives

Chemical Synthesis Pathways

Chemical synthesis provides robust and versatile routes to 6-Deoxy-6-fluoro-D-galactose, primarily through selective fluorination and derivatization from readily available galactose precursors.

A primary strategy for introducing fluorine at the C-6 position of galactose involves the selective fluorination of a primary alcohol. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this purpose. nih.govnih.gov The reaction typically proceeds by activating the primary hydroxyl group of a suitably protected galactose derivative, followed by nucleophilic displacement with fluoride (B91410) from DAST. nih.gov For instance, the synthesis of methyl 6-deoxy-6-fluoro-α-D-galactopyranoside has been achieved through the selective fluorination of methyl α-D-galactopyranoside using DAST. nih.gov

Other fluorinating agents and methods are also utilized. For example, fluoro-derivatives can be obtained using reagents like Me-DAST under microwave irradiation, which can offer higher yields compared to conventional heating. ulaval.ca Nucleophilic approaches are generally preferred for creating 3-, 4-, and 6-deoxy-fluoro compounds. rsc.org The choice of fluorinating agent and reaction conditions is critical to ensure high regioselectivity and yield, avoiding unwanted side reactions. beilstein-journals.org

The most common starting material for the synthesis of this compound is D-galactose itself, which is typically protected to allow for selective modification at the C-6 position. nih.gov A widely used precursor is 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which is derived from D-galactose. ulaval.canih.gov This protection strategy masks all hydroxyl groups except the primary one at C-6, enabling its selective conversion.

The synthesis generally follows these steps:

Protection: D-galactose is converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.

Activation & Fluorination: The free primary alcohol at the C-6 position is often first activated (e.g., by tosylation) and then subjected to nucleophilic substitution with a fluoride source to introduce the fluorine atom. rsc.org Alternatively, direct fluorination using reagents like DAST can be employed. ulaval.ca This step yields the protected this compound derivative. nih.gov

Deprotection: The protecting groups (e.g., isopropylidene) are removed, typically by acid-catalyzed hydrolysis, to yield the final product, this compound. nih.gov

A representative synthetic pathway is summarized in the table below.

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Me-DAST, 2,4,6-collidine | 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 87% | ulaval.ca |

| 2 | 6-deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Dowex resin (H+) | This compound | 98% | nih.gov |

The absolute stereochemistry of the final product is determined by the use of D-galactose as the starting material. nih.govnih.gov

The biologically active form of many sugars, including galactose, is their nucleotide-activated derivative. The synthesis of UDP-6-deoxy-6-fluoro-α-D-galactose is essential for studying enzymes that utilize UDP-galactose. This synthesis begins with the prepared this compound. nih.gov

The key steps are:

Acetylation: this compound is acetylated to protect the hydroxyl groups, yielding 1,2,3,4-tetra-O-acetyl-6-deoxy-6-fluoro-β-D-galactopyranose. nih.gov

Phosphorylation: The acetylated compound is then converted to the corresponding 1-α-phosphate derivative. nih.gov

Coupling with UMP: The phosphate (B84403) derivative is coupled with uridine (B1682114) monophosphate (UMP), typically activated as its morpholidate, to form the target nucleotide sugar, UDP-6-deoxy-6-fluoro-α-D-galactose. nih.gov

This nucleotide sugar analogue has been used to probe the mechanisms of galactosyltransferases, which are enzymes that transfer galactose from UDP-galactose to acceptor molecules. nih.gov Studies have shown that while UDP-6-deoxy-6-fluoro-α-D-galactose can bind to both α-(1→3)- and β-(1→4)-galactosyltransferases, the enzymes are unable to effectively catalyze the transfer of the fluorinated galactose moiety. nih.gov In L1210 leukemia cells, this compound is activated to a nucleotide sugar similarly to D-galactose. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical methods. This approach can offer more environmentally friendly and efficient routes to rare sugars. rsc.org

One notable strategy is "Izumoring," a method for the interconversion of aldoses, ketoses, and alditols using microbial and enzymatic reactions. nih.gov This strategy involves regioselective microbial oxidation of alditols to ketoses, followed by enzymatic isomerization to aldoses. While not directly reported for the primary synthesis of this compound, the application of this strategy to fluorinated substrates is considered a promising route for the bulk preparation of fluorosugars. nih.gov

An effective chemo-enzymatic procedure has been developed for other fluorinated sugar nucleotides, which could be adapted. nih.gov This involves using enzymes for key transformation steps, such as phosphorylation or coupling, which can offer high stereo- and regioselectivity that is often difficult to achieve through purely chemical means. rsc.orgnih.gov

Radiolabeling Strategies for Research Applications (e.g., ¹⁸F incorporation for tracer development in in vitro and animal studies)

The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 min) into this compound allows its use as a tracer for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used to visualize and quantify metabolic processes in vivo.

The synthesis of 6-deoxy-6-[¹⁸F]fluoro-D-galactose ([¹⁸F]6-FDGal) typically involves nucleophilic substitution on a protected precursor with [¹⁸F]fluoride. The precursor is designed to have a good leaving group (e.g., triflate or tosylate) at the C-6 position of a protected galactose molecule. The [¹⁸F]fluoride, produced in a cyclotron, displaces the leaving group, followed by rapid deprotection to yield the final radiotracer.

[¹⁸F]6-FDGal has been investigated as a potential PET tracer for studying galactose metabolism in the liver and in tumors. nih.gov Key findings from these studies are summarized below.

| Study Focus | Animal Model | Key Findings | Reference |

| In vivo galactose metabolism | Mice and Rats | High uptake and rapid clearance in many organs. Rat brain tumor was visualized. The tracer was metabolized to a galactonate form in the liver and incorporated into glycoconjugates in both liver and tumor tissues. | nih.gov |

| Neuroinflammation imaging | Rats | 6-deoxy-6-[¹⁸F]fluoro-D-fructose (a related tracer) showed an early response to neuroinflammatory stimuli, suggesting potential for imaging microglial activation. | mdpi.com |

| Breast cancer imaging | Mice | 6-deoxy-6-[¹⁸F]fluoro-D-fructose was taken up by breast cancer cells, indicating its potential for imaging tumors expressing the GLUT5 transporter. | nih.gov |

While studies showed that [¹⁸F]6-FDGal is metabolized, its low affinity for the metabolic pathways ultimately limited its suitability as an in vivo tracer for studying galactose metabolism in the specific contexts investigated. nih.gov Nevertheless, the development of such radiolabeled probes remains a critical area of research for non-invasively studying the roles of specific sugars in health and disease.

Biochemical and Cellular Interactions of 6 Deoxy 6 Fluoro D Galactose

Enzymatic Recognition and Substrate Specificity

The substitution of the 6-hydroxyl group with fluorine in D-galactose creates a molecule that enzymes may still recognize, but whose subsequent processing is often altered.

6-Deoxy-6-fluoro-D-galactose is a recognized substrate for yeast galactokinase. nih.govnih.gov This enzyme catalyzes the phosphorylation of galactose at the C-1 position, the first committed step in the Leloir pathway of galactose metabolism. Studies have shown that while the fluorinated sugar does bind and get phosphorylated, the kinetics of the reaction are different compared to the natural substrate, D-galactose. The Michaelis constant (Km) for the fluorinated analog is higher, indicating a lower binding affinity to the enzyme. nih.gov

Notably, yeast galactokinase and the galactokinase from Escherichia coli exhibit similar kinetics and operate through a comparable random sequential mechanism. nih.govnih.gov Research on the yeast enzyme has indicated that donated hydrogen bonds from the hydroxyl groups at positions 3, 4, and 6 of the hexose (B10828440) are crucial for effective binding to the enzyme. nih.govnih.gov

Table 1: Substrate Activity of Deoxyfluoro-D-galactoses with Yeast Galactokinase

| Substrate | Substrate for Yeast Galactokinase? |

| 2-Deoxy-2-fluoro-D-galactose | Yes |

| 3-Deoxy-3-fluoro-D-galactose | Yes |

| 4-Deoxy-4-fluoro-D-galactose | Yes |

| This compound | Yes |

| 4-Deoxy-4-fluoro-D-glucose | No |

| Data sourced from Thomas et al. (1974). nih.govnih.gov |

While this compound can be phosphorylated, its subsequent transfer by galactosyltransferases is impeded. When its nucleotide sugar form, UDP-6-deoxy-6-fluoro-α-D-galactose, is presented to either α-(1→3)-galactosyltransferase or β-(1→4)-galactosyltransferase, the fluorinated sugar is not effectively transferred to the appropriate acceptor sugar. nih.gov HPLC analysis confirmed that while both enzymes successfully catalyzed the transfer of standard D-galactose from UDP-α-D-Gal, no product formation was identified when UDP-6-deoxy-6-fluoro-α-D-galactose was used as the donor substrate. nih.gov This suggests that although the nucleotide-sugar analog can likely bind to the active site of these enzymes, the fluorine atom at the C-6 position interferes with the catalytic transfer step. nih.gov

The biological activity of this compound extends to other enzymes involved in glycoconjugate processing. In L1210 leukemia cells, treatment with this fluorinated sugar resulted in a specific, dose- and time-dependent reduction in the activity of cell surface sialyltransferase (ectosialyltransferase). nih.gov This effect was selective, as the activity of another plasma membrane marker enzyme, 5'-nucleotidase, was not affected. nih.gov The proposed mechanism for this inhibition is the structural modification of the cell surface galactoprotein acceptors for the sialyltransferase, following the metabolic incorporation of the fluorinated sugar. nih.gov

The fluorine atom at the C-6 position plays a decisive role in the interaction of this compound with enzymes. The substitution of a hydroxyl group with fluorine alters the local electronic environment and, critically, removes a hydrogen-bond donor. nih.gov For enzymes like yeast galactokinase, the hydroxyl group at C-6 is important for substrate binding, and its replacement with fluorine weakens this interaction, as reflected in a higher Km value. nih.govnih.gov

In the case of galactosyltransferases, the consequence of this substitution is more severe. The inability of these enzymes to catalyze the transfer of the fluorinated sugar suggests that the 6-hydroxyl group may be essential for the catalytic mechanism itself, not just for initial binding. nih.gov The fluorine atom's high electronegativity could disrupt the precise electronic balance required for the glycosidic bond formation. This highlights how fluorosugars can act as "mechanistic probes," allowing researchers to dissect the binding and catalytic steps of enzymatic reactions. nih.govnih.gov

Metabolic Pathway Interrogation

By virtue of its acceptance by some enzymes and rejection by others, this compound serves as an effective agent to interrogate and modulate metabolic pathways.

This compound acts as a potent and specific modulator of glycoconjugate biosynthesis. nih.gov In studies with L1210 leukemia cells, the compound was shown to be activated to a nucleotide sugar, similarly to D-galactose, and subsequently incorporated into cellular components within the Golgi region. nih.gov This incorporation specifically inhibited the further addition of [3H]-D-galactose, while not affecting the incorporation of other precursors like mannose and glucosamine. nih.gov

The ultimate effect of this metabolic diversion is the modification of cellular glycoconjugates. The incorporation of the fluorinated sugar into cell surface components leads to a change in plasma membrane structure and function. nih.gov This is exemplified by the reduced activity of ectosialyltransferase, which is believed to result from the structural alteration of its galactoprotein acceptors after they have been modified with this compound. nih.gov

Study of Hexose Uptake and Metabolism Mechanisms

This compound (6-F-Gal) serves as a valuable molecular probe to investigate the intricate mechanisms of hexose uptake and metabolism in various biological systems. Its structural similarity to D-galactose allows it to interact with cellular machinery responsible for sugar transport and processing, while the fluorine atom at the 6-position introduces unique properties that can be exploited for analytical purposes.

In L1210 leukemia cells, 6-F-Gal has been shown to specifically inhibit the incorporation of D-galactose, without affecting the uptake of other monosaccharides like mannose and glucosamine. nih.gov This specificity suggests that 6-F-Gal is recognized and processed by the same enzymatic pathways as its non-fluorinated counterpart. Further studies revealed that the activation of 6-F-Gal to a nucleotide sugar, a crucial step in its metabolic pathway, occurs in a manner similar to that of D-galactose. nih.gov Electron microscopic autoradiography has visualized the accumulation of both sugars in the Golgi apparatus, a key site for glycoconjugate synthesis, within an hour of administration. nih.gov

The metabolism of 6-F-Gal has also been observed to be dose-dependent. Higher concentrations of this fluorinated sugar can lead to an increased uptake of fluorescein, a fluorescent dye, while simultaneously decreasing glucose uptake. biosynth.com This suggests a competitive interaction at the level of cellular uptake or subsequent metabolic steps.

One of the key advantages of using fluorinated sugars like 6-F-Gal in metabolic studies is the ability to track their fate using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is not naturally abundant in biological systems, the signals from fluorinated metabolites can be clearly distinguished, providing a powerful tool to trace the passage of these sugars through various metabolic pathways. nih.gov

| Cell Line | Effect of this compound | Observation |

| L1210 Leukemia Cells | Specific inhibition of D-galactose incorporation | Unaffected uptake of mannose and glucosamine. nih.gov |

| L1210 Leukemia Cells | Activation to a nucleotide sugar | Similar activation pathway as D-galactose. nih.gov |

| L1210 Leukemia Cells | Subcellular localization | Accumulation in the Golgi region. nih.gov |

| Human Liver Cells | Inhibition of glucose uptake | Dose-dependent effect. biosynth.com |

Analysis of Fluorinated Metabolites in Biological Systems

The introduction of a fluorine atom in this compound provides a unique handle for the detection and analysis of its metabolic products within biological systems. The primary technique for this analysis is ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR), which allows for the non-invasive tracking of fluorinated molecules. nih.gov

Once inside the cell, 6-F-Gal can be converted into various fluorinated metabolites. A significant metabolic fate is its activation to a nucleotide sugar, specifically UDP-6-deoxy-6-fluoro-D-galactose. nih.gov This process is analogous to the activation of D-galactose to UDP-galactose, a critical precursor for the synthesis of glycoconjugates. The formation of this fluorinated nucleotide sugar has been observed in L1210 leukemia cells. nih.gov

Furthermore, research has shown that 6-F-Gal can be incorporated into complex carbohydrates. For instance, it has been found to be integrated into gangliosides, such as GM2 and GD3, in rats, occupying the positions normally held by galactose. sigmaaldrich.com This incorporation demonstrates that the cellular machinery responsible for building these complex glycolipids can recognize and utilize the fluorinated analog.

The ability to be incorporated into glycoconjugates makes 6-F-Gal an effective modifier of these cellular components. nih.gov The presence of the fluorinated sugar within these structures can alter their properties and functions, providing insights into the roles of specific carbohydrate residues.

| Metabolite | Biological System | Analytical Method | Finding |

| UDP-6-deoxy-6-fluoro-D-galactose | L1210 leukemia cells | Not specified in source | Activation similar to D-galactose. nih.gov |

| Fluorinated Gangliosides (GM2, GD3) | Rats | Not specified in source | Incorporation in place of galactose. sigmaaldrich.com |

Cellular Transport Mechanisms (e.g., interaction with glucose transporters in specific cell lines for research purposes)

The entry of this compound into cells is mediated by specific transporter proteins, primarily those responsible for hexose transport. Its structural similarity to glucose and galactose allows it to interact with various glucose transporters (GLUTs).

Studies have indicated that 6-F-Gal can be transported by the same transporters as glucose. For instance, in human liver cells, it has been shown to inhibit the uptake of glucose, suggesting competition for the same transport proteins. biosynth.com While the specific GLUT isoforms involved were not detailed in this particular study, it highlights the interaction of 6-F-Gal with the cellular glucose uptake machinery.

Research on the related compound, 6-deoxy-6-fluoro-D-glucose (6-FDG), provides further insights that are likely relevant to 6-F-Gal due to their structural similarities. Studies with 6-FDG have demonstrated its transport via GLUT1 and GLUT4 transporters in 3T3-L1 adipocytes and the GLUT1 transporter in Clone 9 cells. nih.gov The uptake of 6-FDG in these cell lines was inhibited by cytochalasin B, a known inhibitor of these glucose transporters. nih.gov Furthermore, insulin (B600854) was found to stimulate the uptake of 6-FDG in 3T3-L1 adipocytes, indicating that its transport is responsive to insulin signaling, a characteristic feature of GLUT4-mediated transport. nih.gov

The interaction with glucose transporters makes these fluorinated sugars valuable tools for studying glucose transport non-invasively, particularly when labeled with positron-emitting isotopes like ¹⁸F for Positron Emission Tomography (PET) imaging. nih.govnih.gov

| Cell Line/System | Transporter Interaction | Key Finding |

| Human Liver Cells | Implied interaction with glucose transporters | Inhibits glucose uptake. biosynth.com |

| 3T3-L1 Adipocytes | GLUT1 and GLUT4 | Insulin-stimulated uptake, inhibited by cytochalasin B. nih.gov |

| Clone 9 Cells | GLUT1 | Azide-stimulated uptake, inhibited by cytochalasin B. nih.gov |

Structural and Conformational Analysis

Impact of C-6 Fluorination on Monosaccharide Conformation

The presence of fluorine, a highly electronegative atom, can also influence the anomeric equilibrium. Deoxyfluorination has been shown to lead to an increased preference for the axial anomer. rsc.org This is attributed to the larger electron-withdrawing effect of fluorine compared to the hydroxyl group, which results in increased deshielding of nearby axial C-H bonds and a reduction in 1,3-diaxial repulsion. rsc.org

Crystal Structure Elucidation of 6-Deoxy-6-fluoro-D-galactose and its Complexes

X-ray crystallography has been instrumental in unequivocally confirming the relative and absolute stereochemistry of this compound, with the absolute configuration being established from its synthesis starting from D-galactose. nih.govnih.govresearchgate.net The crystal structure reveals that the compound exists in the α-pyranose form with the six-membered ring adopting a chair conformation. researchgate.net

In the solid state, this compound participates in an extensive three-dimensional hydrogen-bonded network. nih.govnih.govresearchgate.net Each molecule acts as both a donor and an acceptor for four O-H···O hydrogen bonds, creating a well-ordered crystalline lattice. nih.govresearchgate.net

The crystal structure of this compound in complex with proteins, such as the arabinose binding protein, has also been determined. rsc.org These studies provide insights into how the fluorinated sugar is recognized and accommodated within a protein's binding site.

Table 1: Crystal Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C6H11FO5 | nih.gov |

| Molecular Weight | 182.15 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | |

| a (Å) | 6.7928 (3) | nih.gov |

| b (Å) | 7.5822 (3) | nih.gov |

| c (Å) | 14.1165 (6) | nih.gov |

| V (ų) | 727.06 (5) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 150 | nih.gov |

Source: Jenkinson et al., 2010

Molecular Recognition Studies with Proteins (e.g., Arabinose Binding Protein)

The substitution of a hydroxyl group with fluorine can significantly impact how a sugar is recognized by proteins. In the case of this compound, its interaction with the E. coli arabinose binding protein has been a subject of study. Crystal structure analysis of the complex revealed that the deoxyfluorination at the C-6 position can lead to the incorporation of extra water molecules in the binding site. rsc.org It has been proposed that repulsion between the fluorine atom and a carboxylate group in the binding site causes a reorganization, creating space for a water molecule. rsc.org This water molecule can then form a hydrogen bond with the carboxylate group, a bond that would have been formed with the C-6 hydroxyl group of the natural ligand. rsc.org

Influence of Fluorine on Hydrogen Bonding Networks in Carbohydrate Structures

The fluorine atom, being a weak hydrogen bond acceptor, alters the hydrogen-bonding capabilities of the sugar molecule. nih.gov The C-F bond is a poor hydrogen bond acceptor compared to a C-OH group. This modification can disrupt existing hydrogen-bonding networks.

In the crystal structure of free this compound, the primary hydrogen bonding is of the O-H···O type, forming a three-dimensional network. nih.govnih.govresearchgate.net While intramolecular hydrogen bonding involving fluorine is possible, it is generally weaker than conventional hydrogen bonds. mdpi.com The hydrophobic nature of fluorine can also lead to the inclusion of additional water molecules in binding sites when complexed with proteins, which in turn affects the energetics of the protein-sugar interaction. mdpi.com

The influence of fluorine on hydrogen bonding is a critical factor in its role as a molecular probe. By observing the changes in binding affinity and specificity upon fluorination, researchers can infer the importance of specific hydroxyl groups in the recognition process.

Advanced Research Applications and Methodological Development

Utilization in ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Recognition Studies

The presence of the fluorine-19 (¹⁹F) isotope in 6-Deoxy-6-fluoro-D-galactose provides a powerful handle for NMR spectroscopy. ¹⁹F NMR offers several advantages for studying molecular recognition, including a wide range of chemical shifts that are highly sensitive to the local chemical environment, 100% natural abundance, and a high gyromagnetic ratio. mdpi.combeilstein-journals.org This sensitivity allows for the detection of subtle changes upon binding to macromolecules like proteins.

Saturation Transfer Difference (STD) NMR is a robust technique for identifying ligands that bind to a receptor within a mixture. By extending this method to detect the ¹⁹F nucleus (¹⁹F-STD NMR), researchers can overcome the spectral complexity often found in proton (¹H) NMR of carbohydrates. nih.gov This approach is particularly useful for screening mixtures of fluorinated sugars to identify which ones interact with a specific lectin, a class of proteins that bind to carbohydrates. nih.govnih.gov

In a typical ¹⁹F-STD NMR experiment, selective saturation of the protein's resonances is transferred to any bound ligands. This saturation transfer results in a decrease in the intensity of the corresponding signals in the ligand's NMR spectrum, confirming an interaction. The high resolution and broad chemical shift dispersion of ¹⁹F NMR spectra allow for the unambiguous identification of binding partners even in a complex mixture of fluorinated monosaccharides. nih.govsemanticscholar.org For instance, a library of fluorinated monosaccharides, including this compound, can be screened simultaneously against a lectin to determine binding specificity. acs.org The changes in the transverse relaxation times (T2) of the ¹⁹F nuclei upon addition of the lectin provide a clear indication of binding. semanticscholar.org

Table 1: Application of ¹⁹F NMR in Studying Sugar-Lectin Interactions

| Technique | Application | Key Findings | References |

| ¹⁹F-STD NMR | Screening of fluorinated sugar libraries against lectins. | Simplifies complex spectra and allows for quantitative analysis of anomeric binding selectivity. | nih.gov |

| ¹⁹F NMR T₂ Filtering | Identifying binders in a mixture of fluorinated monosaccharides. | Changes in T₂ relaxation times upon lectin addition indicate binding. | nih.govsemanticscholar.org |

| Chemical Mapping | Determining the importance of specific hydroxyl groups for binding. | Substitution of key hydroxyls with fluorine abolishes or reduces binding, identifying critical interaction points. | nih.govacs.org |

Because fluorosugars are not found in nature, their metabolic fate can be tracked effectively within biological systems using ¹⁹F NMR. nih.gov When this compound is introduced to cells, it can be processed by metabolic enzymes. The resulting fluorinated metabolites can be detected and identified by their unique ¹⁹F NMR signatures, providing insights into carbohydrate metabolic pathways. nih.govrsc.org

For example, the radiolabeled analog, 6-deoxy-6-[¹⁸F]fluoro-D-galactose, has been used to investigate D-galactose metabolism. rsc.org Studies have shown that this compound is a substrate for galactokinase, leading to the formation of this compound-1-phosphate. rsc.org The ability to follow the path of the fluorine label offers a powerful method for studying the enzymes and pathways involved in galactose metabolism without the need for traditional, more cumbersome radioisotope labeling and separation techniques.

Development of Specific Biochemical Probes

The structural similarity of this compound to natural sugars, combined with the unique properties of the C-F bond, makes it an excellent candidate for developing biochemical probes to investigate enzyme mechanisms and transport systems.

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, a fundamental process in the synthesis of complex carbohydrates. annualreviews.org Fluorinated sugar analogs, such as this compound, serve as valuable tools for studying the mechanisms of these enzymes. nih.gov The highly electronegative fluorine atom can influence the electronic environment of the sugar, potentially altering its interaction with the enzyme's active site.

Studies have shown that this compound can be activated to a nucleotide sugar, similar to D-galactose. nih.gov This fluorinated analog can then act as a substrate or an inhibitor for glycosyltransferases. For instance, in L1210 leukemia cells, treatment with this compound led to a decrease in the activity of cell surface sialyltransferase. nih.gov This inhibition is thought to occur because the incorporation of the fluorinated sugar into cell surface galactoproteins modifies their structure, making them poor acceptors for the enzyme. nih.gov Such studies provide crucial information on the substrate specificity and catalytic mechanism of glycosyltransferases.

Table 2: Investigating Glycosyltransferase Activity with this compound

| Enzyme | Organism/Cell Line | Effect of this compound | Proposed Mechanism | Reference |

| Sialyltransferase | L1210 leukemia cells | Decreased enzyme activity | Incorporation into galactoprotein acceptors modifies their structure, inhibiting sialylation. | nih.gov |

| UDP-d-galactopyranose mutase | Klebsiella pneumoniae | Substrate with a ~10-fold drop in reaction rate compared to the natural substrate. | The 6"-hydroxyl group is not essential for binding and turnover, but its replacement with fluorine affects the reaction rate. | nih.gov |

Fluorinated carbohydrates have been employed to study the mechanisms of membrane transport proteins. mdpi.com For example, this compound has been used to probe sugar transport systems. biosynth.com Studies have shown that this sugar can inhibit the uptake of glucose in human liver cells, suggesting it interacts with glucose transporters. biosynth.com By monitoring the uptake and metabolism of this compound, researchers can gain insights into the specificity and kinetics of these transport systems.

Role in Developing Analogs for Glycoscience Research

This compound serves as a foundational molecule for the synthesis of more complex analogs used in glycoscience research. researchgate.net Its synthesis from D-galactose provides a versatile starting point for creating a variety of fluorinated carbohydrate derivatives. nih.gov These analogs are instrumental in exploring the structure-function relationships of carbohydrates in biological systems.

The substitution of a hydroxyl group with fluorine can lead to derivatives with altered hydrogen bonding capabilities, which can mimic deoxy sugars like fucose in terms of enzymatic recognition. nih.gov This property is particularly useful in the field of glycomimetics, where the goal is to design synthetic sugar analogs that can modulate the function of carbohydrate-binding proteins or processing enzymes. rsc.org For example, this compound has been incorporated into larger oligosaccharide structures to study how site-specific fluorination affects recognition by glycan-binding proteins. nih.gov These studies have revealed that different patterns of fluorination can lead to differential binding by various protein receptors, highlighting the potential for developing highly specific molecular probes and therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic routes for 6-deoxy-6-fluoro-D-galactose, and how do yields compare across methodologies?

The primary synthesis involves the Izumoring strategy, which enables regioselective microbial oxidation and enzymatic isomerization of fluorinated substrates. Starting from D-galactose diacetonide, fluoride is introduced nucleophilically to yield protected this compound (68% yield), followed by Dowex resin-catalyzed hydrolysis to obtain the free sugar (98% yield) . This method avoids racemization and ensures stereochemical fidelity, critical for metabolic studies. Alternative approaches, such as sodium borohydride reduction of intermediates, are less efficient for bulk preparation but useful for generating derivatives like 1-deoxy-1-fluoro-L-galactitol .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

X-ray crystallography is the gold standard for determining both relative and absolute configurations. The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with extensive hydrogen-bonded networks (4 H-bonds per molecule) . Absolute configuration is inferred from the use of D-galactose as the starting material, validated by optical rotation data ([α]D²⁵: +119.8 initial, +69.4 equilibrium in H₂O) .

Q. What safety precautions are required when handling fluorinated sugars like this compound?

While specific toxicity data for this compound are limited, fluorosugars generally require precautions similar to halogenated organics: use of fume hoods, nitrile gloves, and avoidance of inhalation/ingestion. Waste must be neutralized and disposed via approved chemical waste protocols .

Advanced Research Questions

Q. How does this compound interact with carbohydrate-binding proteins, and what structural insights does this provide?

Crystallographic studies of its complex with the arabinose-binding protein revealed that the 6-fluoro group disrupts native hydrogen bonding, inducing a reorganization of the binding pocket. This creates space for a water molecule to mediate interactions between the fluorine and a carboxylate group, altering binding energetics . Such findings challenge assumptions in epitope mapping, as fluorination can introduce non-native hydration effects.

Q. What experimental strategies resolve contradictions in enzymatic recognition of fluorosugars versus natural substrates?

Comparative enzymatic assays with ^19F NMR and isothermal titration calorimetry (ITC) are key. For example, fluorosugars mimic deoxy sugars (e.g., fucose) in some glycosyltransferases but show reduced activity in others due to altered hydrogen-bonding capacity . Discrepancies are resolved by analyzing kinetic parameters (Kₘ, kcat) and structural data to identify steric or electronic mismatches.

Q. How is ^19F NMR utilized to track metabolic pathways involving this compound?

The fluorine atom serves as a non-perturbing probe with high NMR sensitivity (100% natural abundance). Researchers monitor metabolic flux by quantifying fluorinated intermediates in cell lysates or biofluids. For example, time-resolved ^19F NMR can distinguish between phosphorylated derivatives and glycosylated products in galactose metabolism studies .

Q. What are the limitations of fluorosugar analogs in studying glycosylation pathways?

Fluorosugars may exhibit altered substrate specificity in glycosyltransferases or fail to undergo specific enzymatic steps (e.g., epimerization). For instance, this compound cannot be converted to 6-fluoro-L-galactose via native epimerases due to fluorine’s electronegativity blocking proton abstraction . Control experiments with radiolabeled (e.g., ^14C) natural sugars are recommended to validate findings.

Methodological Recommendations

- For binding studies : Combine X-ray crystallography with molecular dynamics simulations to account for fluorine-induced hydration changes .

- For metabolic tracking : Pair ^19F NMR with LC-MS to correlate fluorinated metabolite levels with pathway activity .

- For enzyme assays : Use isothermal titration calorimetry (ITC) to quantify binding enthalpy changes caused by fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.